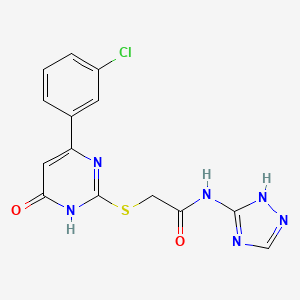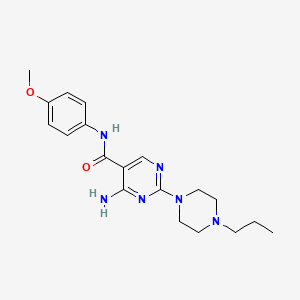![molecular formula C25H30N6O3S B11198635 N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11198635.png)
N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. Examples include:
- N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE analogs with different substituents on the phenyl ring.
- Thiazolopyrimidine derivatives with variations in the piperidine ring structure.
Uniqueness
The uniqueness of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N6O3S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[7-oxo-6-[2-oxo-2-(3-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O3S/c1-15(2)17-4-3-5-19(12-17)27-20(32)13-31-14-26-22-21(24(31)34)35-25(29-22)30-10-8-16(9-11-30)23(33)28-18-6-7-18/h3-5,12,14-16,18H,6-11,13H2,1-2H3,(H,27,32)(H,28,33) |
InChI Key |
ADQFFBJBFIYUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198553.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11198567.png)
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B11198581.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11198593.png)
![2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide](/img/structure/B11198594.png)
![N-benzyl-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11198608.png)

![2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11198616.png)
![N-(3-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide](/img/structure/B11198618.png)
![Ethyl 1-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B11198620.png)
![N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11198623.png)
![N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide](/img/structure/B11198629.png)
![N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198630.png)
